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Bromopyridin-2-yl)oxy]ethanol
For Researchers, Scientists, and Drug Development Professionals

Introduction
2-[(3-Bromopyridin-2-yl)oxy]ethanol is a bifunctional molecule of significant interest in

medicinal chemistry and materials science. Its structure incorporates a pyridyl ether moiety, a

common scaffold in pharmacologically active compounds, with two key functional handles for

molecular elaboration: a bromine atom on the pyridine ring and a primary alcohol.[1] The

bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions,

allowing for the introduction of diverse substituents at the C3 position of the pyridine ring. The

terminal hydroxyl group offers a site for esterification, etherification, or conversion to other

functional groups. These characteristics make 2-[(3-Bromopyridin-2-yl)oxy]ethanol a
versatile building block for the synthesis of compound libraries and the development of novel

chemical entities.

This document provides detailed application notes and experimental protocols for the functional

group modification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
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Table 1: Palladium-Catalyzed Cross-Coupling Reactions
of the Bromopyridine Moiety

Entry

Coupli
ng
Partne
r

Cataly
st
(mol%)

Ligand
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

Phenylb

oronic

acid

Pd(PPh

₃)₄ (5)
- K₂CO₃

Toluene

/H₂O
100 12 85

2

4-

Methox

yphenyl

boronic

acid

Pd(dppf

)Cl₂ (3)
- Cs₂CO₃

Dioxan

e
90 16 92

3

3-

Thienyl

boronic

acid

Pd₂(dba

)₃ (2)

XPhos

(4)
K₃PO₄ t-BuOH 110 8 88

4 Aniline
Pd₂(dba

)₃ (2)

BINAP

(3)

NaOt-

Bu
Toluene 100 24 75

5
Morphol

ine

Pd(OAc

)₂ (5)

RuPhos

(10)
K₂CO₃

Dioxan

e
120 18 68

Table 2: Functionalization of the Primary Alcohol
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Entry
Reage
nt

Reacti
on
Type

Cataly
st

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

Acetic

anhydri

de

Esterific

ation
DMAP Pyridine DCM 25 4 95

2
Benzoyl

chloride

Esterific

ation
- Et₃N THF 0 to 25 6 91

3
Methyl

iodide

Etherific

ation

(William

son)

- NaH THF 0 to 25 12 82

4
Benzyl

bromide

Etherific

ation

(William

son)

- NaH DMF 25 16 88

5

Methan

esulfon

yl

chloride

Sulfonyl

ation
- Et₃N DCM 0 2 98

Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-[(3-
Bromopyridin-2-yl)oxy]ethanol with Phenylboronic Acid
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl

substituent at the C3 position of the pyridine ring.

Materials:

2-[(3-Bromopyridin-2-yl)oxy]ethanol

Phenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium carbonate (K₂CO₃)

Toluene

Deionized water

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried round-bottom flask, add 2-[(3-Bromopyridin-2-yl)oxy]ethanol (1.0 eq),

phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

Evacuate and backfill the flask with argon three times.

Add toluene and deionized water (4:1 v/v) to the flask.

Degas the solution by bubbling with argon for 20 minutes.

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

Heat the reaction mixture to 100 °C and stir for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford the desired product.

Protocol 2: O-Alkylation of 2-[(3-Bromopyridin-2-
yl)oxy]ethanol via Williamson Ether Synthesis
This protocol details the etherification of the primary alcohol functionality. The Williamson ether

synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[2]

[3]

Materials:

2-[(3-Bromopyridin-2-yl)oxy]ethanol

Sodium hydride (NaH), 60% dispersion in mineral oil

Methyl iodide

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add a

suspension of sodium hydride (1.5 eq) in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of 2-[(3-Bromopyridin-2-yl)oxy]ethanol (1.0 eq) in anhydrous THF to

the suspension.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for

an additional hour.

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12 hours.

Monitor the reaction by TLC.

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium

chloride at 0 °C.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate in vacuo.

Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to

yield the pure ether.
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Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
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Alkoxide Formation Alkylation Workup & Purification

Suspend NaH in THF Add 2-[(3-Bromopyridin-2-yl)oxy]ethanol
at 0°C Stir at RT Cool to 0°C

Add Methyl Iodide Stir at RT for 12h Quench with NH4Cl Extraction Drying and Concentration Column Chromatography J
Final Product

Click to download full resolution via product page

Caption: Workflow for Williamson Ether Synthesis.
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Caption: Functionalization Pathways of the Core Scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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